Bassianolide

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

(3S,6S,9S,12R,15S,18R,21S,24R)-4,10,16,22-tetramethyl-3,9,15,21-tetrakis(2-methylpropyl)-6,12,18,24-tetra(propan-2-yl)-1,7,13,19-tetraoxa-4,10,16,22-tetrazacyclotetracosane-2,5,8,11,14,17,20,23-octone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C48H84N4O12/c1-25(2)21-33-45(57)61-38(30(11)12)42(54)50(18)35(23-27(5)6)47(59)63-40(32(15)16)44(56)52(20)36(24-28(7)8)48(60)64-39(31(13)14)43(55)51(19)34(22-26(3)4)46(58)62-37(29(9)10)41(53)49(33)17/h25-40H,21-24H2,1-20H3/t33-,34-,35-,36-,37-,38+,39+,40+/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QVZZPLDJERFENQ-GWUCKCKXSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC1C(=O)OC(C(=O)N(C(C(=O)OC(C(=O)N(C(C(=O)OC(C(=O)N(C(C(=O)OC(C(=O)N1C)C(C)C)CC(C)C)C)C(C)C)CC(C)C)C)C(C)C)CC(C)C)C)C(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)C[C@H]1C(=O)O[C@@H](C(=O)N([C@H](C(=O)O[C@@H](C(=O)N([C@H](C(=O)O[C@@H](C(=O)N([C@H](C(=O)O[C@H](C(=O)N1C)C(C)C)CC(C)C)C)C(C)C)CC(C)C)C)C(C)C)CC(C)C)C)C(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C48H84N4O12 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

909.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Discovery and Isolation of Bassianolide from Beauveria bassiana: A Technical Guide

Abstract

This technical guide provides an in-depth overview of the discovery, isolation, and characterization of Bassianolide, a cyclooligomer depsipeptide produced by the entomopathogenic fungus Beauveria bassiana. This compound is a significant secondary metabolite known for its insecticidal properties, making it a molecule of interest for researchers, scientists, and professionals in drug development and agriculture. This document details the experimental protocols for the fermentation of B. bassiana, followed by the extraction, purification, and structural elucidation of this compound. Furthermore, it explores its biological activity and proposed mechanism of action at the insect neuromuscular junction. Quantitative data are summarized in tables for comparative analysis, and key experimental workflows and signaling pathways are visualized through diagrams to facilitate a comprehensive understanding.

Introduction to this compound

Beauveria bassiana is a ubiquitous fungus found in soils worldwide that acts as a parasite on various arthropod species, causing the "white muscadine disease" in insects.[1] This entomopathogenic fungus is a prolific producer of a diverse array of bioactive secondary metabolites, which are crucial for its virulence and pathogenic lifecycle.[2][3] Among these metabolites, this compound, a cyclooligomer depsipeptide, has garnered significant attention for its potent insecticidal activity.[4][5]

First reported in 1978, this compound is a cyclic tetramer of the depsipeptide D-α-hydroxyisovaleric acid and N-methyl-L-leucine.[6][7] Its biosynthesis is mediated by a nonribosomal peptide synthetase (NRPS), the bbBsls gene product.[4][5] The targeted inactivation of this gene abolishes this compound production, confirming its role as a key virulence factor in B. bassiana.[4][5] Beyond its insecticidal properties, this compound has also demonstrated potential as an antineoplastic agent, exhibiting cytotoxicity against various human tumor cell lines.[8] This guide will provide a comprehensive technical overview of the processes involved in obtaining and characterizing this promising natural product.

Experimental Protocols

Fungal Strain and Culture Conditions

The production of this compound commences with the cultivation of a high-yielding strain of Beauveria bassiana.

Protocol 2.1.1: Isolation and Maintenance of Beauveria bassiana

-

Isolation: Beauveria bassiana can be isolated from soil samples or infected insect cadavers.[9][10] Soil samples are typically serially diluted and plated on a selective medium such as DOC2.[9] Infected insects are surface-sterilized and placed on a nutrient agar (B569324) medium to allow the fungus to sporulate.

-

Culture Medium: For routine culture and spore production, Potato Dextrose Agar (PDA) or Sabouraud Dextrose Agar with yeast extract (SDAY) is commonly used.

-

Incubation: Cultures are incubated at 25-28°C in the dark for 10-14 days to allow for sufficient growth and conidiation.[10]

-

Storage: For long-term storage, conidia can be harvested and stored as a suspension in 50% glycerol (B35011) at -80°C.

Production of this compound via Fermentation

This compound can be produced through both solid-state and submerged fermentation of Beauveria bassiana.

Protocol 2.2.1: Solid-State Fermentation (SSF)

-

Substrate Preparation: A solid substrate, such as rice, wheat bran, or a mixture of agro-industrial residues, is moistened to approximately 40-60% moisture content and autoclaved.

-

Inoculation: The sterilized substrate is inoculated with a conidial suspension of B. bassiana (e.g., 1 x 10^7 conidia/g of substrate).

-

Incubation: The inoculated substrate is incubated at 25°C for 14 days. The substrate should be periodically agitated to ensure uniform fungal growth and aeration.

-

Harvesting: After incubation, the fungal biomass containing this compound is harvested for extraction.

Protocol 2.2.2: Submerged Fermentation (SmF)

-

Seed Culture: A seed culture is prepared by inoculating a suitable liquid medium (e.g., Potato Dextrose Broth - PDB) with B. bassiana conidia and incubating at 25-28°C on a rotary shaker (150-200 rpm) for 2-3 days.

-

Production Culture: The seed culture is then used to inoculate a larger volume of production medium. A variety of media can be used, with sucrose (B13894) and yeast extract being common carbon and nitrogen sources.

-

Fermentation: The production culture is incubated for 7-10 days at 25-28°C with continuous agitation (150-200 rpm).

-

Harvesting: The fungal mycelia are separated from the culture broth by filtration. Both the mycelia and the broth can be processed for this compound extraction.

References

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. Redirecting [linkinghub.elsevier.com]

- 3. Use of solid state fermentation to produce Beauveria bassiana for the biological control of European corn borer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Optimization of Solid-State Fermentation for Improved Conidia Production of Beauveria bassiana as a Mycoinsecticide - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Production of conidia of Beauveria bassiana in solid-state culture: current status and future perspectives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Item - 13C- and 1H-NMR chemical shift data (J in Hz) of compounds 1â4 (δ ppm). - figshare - Figshare [figshare.com]

- 7. alice.cnptia.embrapa.br [alice.cnptia.embrapa.br]

- 8. [Presynaptic effects of aminopyridines on the neuromuscular junction of vertebrates] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Fragmentation pathways of sulphonamides under electrospray tandem mass spectrometric conditions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

Bassianolide: A Key Secondary Metabolite in the Arsenal of Entomopathogenic Fungi

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Bassianolide (B19859), a cyclooctadepsipeptide produced by entomopathogenic fungi such as Beauveria bassiana and Verticillium lecanii, stands out as a significant secondary metabolite with potent insecticidal and cytotoxic properties. This technical guide delves into the core aspects of this compound, providing a comprehensive overview of its biosynthesis, mechanism of action, and biological activities. Detailed experimental protocols for its extraction, purification, and bio-evaluation are presented, alongside quantitative data on its efficacy. Furthermore, this guide offers visual representations of key pathways and experimental workflows to facilitate a deeper understanding of this compound's role as a virulence factor and its potential for development into novel therapeutic and pest management agents.

Introduction

Entomopathogenic fungi, natural regulators of insect populations, deploy a sophisticated arsenal (B13267) of bioactive secondary metabolites to overcome their hosts. Among these, this compound has garnered significant attention for its role in fungal virulence.[1][2] Structurally, this compound is a cyclic tetramer of the depsipeptide D-α-hydroxyisovaleric acid and N-methyl-L-leucine.[3][4] Its production by Beauveria bassiana, a fungus widely used in biological control, underscores its importance in the fungus-insect interaction.[5][6] This guide aims to provide a detailed technical resource on this compound for the scientific community.

Biosynthesis of this compound

The biosynthesis of this compound is a complex process orchestrated by a large, multifunctional enzyme known as a nonribosomal peptide synthetase (NRPS).[1][7] The gene encoding this enzyme in Beauveria bassiana is designated bbBsls.[2] The NRPS functions as an assembly line, iteratively incorporating and modifying the precursor molecules, D-2-hydroxyisovalerate and L-leucine, to construct the final cyclooctadepsipeptide structure.[2][5] Targeted gene inactivation of bbBsls has been shown to abolish this compound production, confirming its central role in the biosynthetic pathway.[2]

Biological Activities and Quantitative Data

This compound exhibits a range of biological activities, most notably its insecticidal and cytotoxic effects. Its role as a virulence factor in entomopathogenic fungi is well-established.[2]

Insecticidal Activity

This compound is toxic to a variety of insects, inducing paralysis and mortality.[4] Its primary mode of action is believed to be the disruption of neuromuscular function.[8]

| Insect Species | Assay Type | Metric | Value | Reference(s) |

| Bombyx mori (Silkworm) | Oral Administration | Atony Induction | 4 ppm | [9] |

| Bombyx mori (Silkworm) | Oral Administration | Lethal Dose | > 8 ppm | [9] |

| Bombyx mori (Silkworm) | Oral Administration | Atony Induction | 2 µ g/larva | [9] |

| Plutella xylostella | Topical Application | Mortality | Significant at 0.5 mg/ml | [10] |

| Spodoptera frugiperda | - | LC50 (of B. bassiana) | 1.42x10⁷ conidia/ml | [11] |

| Galleria mellonella | - | LC50 (of B. bassiana) | 2.47x10² conidia/ml | [12] |

Cytotoxic Activity

This compound has demonstrated significant cytotoxicity against various human cancer cell lines, suggesting its potential as an anticancer agent.

| Cell Line | Cancer Type | IC50 (µg/mL) | Reference(s) |

| A549 | Lung Carcinoma | 7.24 | [13] |

| SK-OV-3 | Ovarian Cancer | 8.44 | [13] |

| HepG2 | Liver Cancer | 15.39 | [13] |

| HCT-15 | Colon Cancer | 6.40 | [13] |

| MCF-7 | Breast Cancer | 11.42 | [13] |

| MDA-MB-231 | Breast Cancer | 3.98 | [13] |

Ionophoric Properties

This compound acts as an ionophore, capable of forming complexes with cations and transporting them across biological membranes. This activity is thought to contribute to its biological effects by disrupting ion homeostasis.[13][14]

Mechanism of Action

The insecticidal action of this compound is primarily attributed to its effects on the neuromuscular junction. It inhibits muscle contractions induced by acetylcholine, a key neurotransmitter.[5] This disruption of neuromuscular transmission leads to paralysis and ultimately, the death of the insect. The ionophoric nature of this compound likely plays a role in this process by altering ion gradients across nerve and muscle cell membranes.[8][14]

Experimental Protocols

This section provides detailed methodologies for the extraction, purification, and biological evaluation of this compound.

Fungal Culture and this compound Production

-

Fungal Strain: Beauveria bassiana or other known this compound-producing fungi.

-

Culture Medium: Sabouraud Dextrose Agar (B569324) with Yeast Extract (SDAY) for initial culture and Potato Dextrose Broth (PDB) for liquid fermentation.

-

Incubation: Incubate agar plates at 25-28°C for 7-10 days until sporulation.

-

Liquid Fermentation: Inoculate PDB with a spore suspension (1x10⁷ spores/mL) and incubate at 25-28°C with shaking (150 rpm) for 10-14 days.

Extraction and Purification of this compound

-

Extraction:

-

Separate the fungal mycelia from the culture broth by filtration.

-

Extract the mycelia and the broth separately with ethyl acetate (B1210297) or methanol.

-

Combine the organic extracts and evaporate the solvent under reduced pressure to obtain a crude extract.

-

-

Purification:

-

Silica Gel Chromatography: Subject the crude extract to silica gel column chromatography, eluting with a gradient of hexane (B92381) and ethyl acetate to separate major fractions.

-

High-Performance Liquid Chromatography (HPLC): Further purify the this compound-containing fractions using reversed-phase HPLC (e.g., C18 column) with a mobile phase of acetonitrile (B52724) and water. Monitor the elution at approximately 210 nm.

-

Collect the fractions corresponding to the this compound peak and confirm purity by analytical HPLC.

-

Insect Bioassays

-

Topical Application:

-

Dissolve purified this compound in a suitable solvent (e.g., acetone).

-

Apply a small volume (e.g., 1 µL) of different concentrations of the this compound solution to the dorsal thorax of the test insects.

-

Use a control group treated with the solvent only.

-

Monitor mortality daily for several days and calculate LD50 values.

-

-

Dietary Incorporation:

-

Incorporate various concentrations of this compound into the artificial diet of the test insects.

-

Provide the treated diet to the insects and a control group with an untreated diet.

-

Record mortality and any sublethal effects (e.g., reduced feeding, paralysis) over time to determine LC50 values.

-

Cytotoxicity Assay (MTT Assay)

-

Cell Culture: Culture the desired cancer cell lines in a 96-well plate at an appropriate density.

-

Treatment: Treat the cells with serial dilutions of this compound for a specified period (e.g., 24, 48, or 72 hours). Include a vehicle control (e.g., DMSO).

-

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours.

-

Formazan (B1609692) Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at approximately 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the control and determine the IC50 value.

Conclusion and Future Perspectives

This compound is a pivotal secondary metabolite in the biology of entomopathogenic fungi, contributing significantly to their virulence. Its potent insecticidal and cytotoxic activities make it a compelling candidate for the development of new biopesticides and anticancer drugs. The detailed methodologies and quantitative data presented in this guide provide a solid foundation for researchers to further explore the potential of this compound. Future research should focus on elucidating the precise molecular targets of this compound, optimizing its production through metabolic engineering, and exploring its synergistic effects with other compounds for enhanced efficacy in both agricultural and clinical applications.

References

- 1. Beauveria bassiana Culturing and Harvesting for Bioassays With House Flies - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Comparative study of the ditrophic interaction between Beauveria bassiana and Plutella xylostella - PMC [pmc.ncbi.nlm.nih.gov]

- 3. BioKB - Relationship - this compound - inhibits - smooth muscle contraction [biokb.lcsb.uni.lu]

- 4. mdpi.com [mdpi.com]

- 5. Inhibitory effect of this compound, a cyclodepsipeptide, on drug-induced contractions of isolated smooth muscle preparations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. A novel bioassay to evaluate the potential of Beauveria bassiana strain NI8 and the insect growth regulator novaluron against Lygus lineolaris on a non-autoclaved solid artificial diet - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Evaluation of the time-concentration-mortality responses of Plutella xylostella larvae to the interaction of Beauveria bassiana with a nereistoxin analogue insecticide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. par.nsf.gov [par.nsf.gov]

- 9. Bioassays of Beauveria bassiana Isolates against the Fall Armyworm, Spodoptera frugiperda - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Investigation and molecular docking studies of this compound from Lecanicillium lecanii against Plutella xylostella (Lepidoptera: Plutellidae) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. hexapoda.in [hexapoda.in]

- 12. researchgate.net [researchgate.net]

- 13. Galleria mellonella: The Versatile Host for Drug Discovery, In Vivo Toxicity Testing and Characterising Host-Pathogen Interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 14. mdpi.com [mdpi.com]

Bassianolide: A Comprehensive Technical Guide on its Chemical Structure and Physicochemical Properties

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bassianolide is a cyclooctadepsipeptide with significant insecticidal properties, first isolated from the entomopathogenic fungi Beauveria bassiana and Verticillium lecanii.[1] Its unique structure and biological activity have garnered interest in the fields of agriculture for pest control and in pharmacology as a potential lead compound. This technical guide provides a detailed overview of the chemical structure, physicochemical properties, and relevant experimental methodologies for the study of this compound.

Chemical Structure and Identification

This compound is a cyclic octadepsipeptide, meaning it is a cyclic molecule containing eight alternating amino acid and hydroxy acid residues, with at least one ester bond in the backbone. Specifically, it is a homodetic cyclic octadepsipeptide composed of four repeating units of D-α-hydroxyisovaleric acid and N-methyl-L-leucine.

Molecular Structure:

-

Systematic Name: (3S,6R,9S,12R,15S,18R,21S,24R)-4,10,16,22-tetramethyl-3,9,15,21-tetrakis(2-methylpropyl)-6,12,18,24-tetra(propan-2-yl)-1,7,13,19-tetraoxa-4,10,16,22-tetrazacyclotetracosane-2,5,8,11,14,17,20,23-octone

-

Molecular Formula: C₄₈H₈₄N₄O₁₂

-

Molecular Weight: 909.2 g/mol

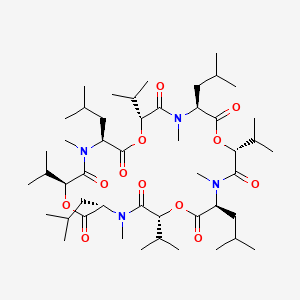

Structural Diagram:

Caption: 2D representation of the chemical structure of this compound.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. It is important to note that while some properties have been experimentally determined, others are predicted and should be considered as such.

| Property | Value | Source/Method |

| Molecular Formula | C₄₈H₈₄N₄O₁₂ | Mass Spectrometry |

| Molecular Weight | 909.2 g/mol | Calculated |

| Appearance | White solid | BOC Sciences |

| Melting Point | Not experimentally determined | - |

| Boiling Point | 1015.6 ± 65.0 °C | Predicted |

| Solubility | Soluble in ethanol (B145695), methanol (B129727), DMF, and DMSO. | Bioaustralis Fine Chemicals |

| LogP (Octanol-Water Partition Coefficient) | 10.1 | Predicted |

| Stability | Stable for ≥ 4 years at -20°C. Sensitive to high temperatures and extreme pH. | Cayman Chemical, General knowledge on peptides |

| CAS Number | 64763-82-2 | - |

Experimental Protocols

Isolation and Purification of this compound from Beauveria bassiana

This protocol is a generalized procedure based on methods for the extraction of secondary metabolites from fungal cultures.

a) Fungal Culture:

-

Inoculate a suitable liquid medium (e.g., Potato Dextrose Broth or Sabouraud Dextrose Broth) with a high-yielding strain of Beauveria bassiana.

-

Incubate the culture at 25-28°C for 10-14 days with shaking (150 rpm) to ensure aeration and homogenous growth.

b) Extraction:

-

Separate the fungal mycelia from the culture broth by filtration.

-

Dry the mycelia (e.g., by lyophilization or air drying).

-

Extract the dried mycelia with methanol or ethyl acetate (B1210297) (3 x volume of mycelia) with vigorous shaking for 2-4 hours.

-

Filter the mixture to remove mycelial debris.

-

Concentrate the solvent extract in vacuo using a rotary evaporator to obtain a crude extract.

c) Purification:

-

Silica (B1680970) Gel Column Chromatography:

-

Dissolve the crude extract in a minimal amount of a non-polar solvent (e.g., hexane (B92381) or dichloromethane).

-

Load the dissolved extract onto a silica gel column pre-equilibrated with the same solvent.

-

Elute the column with a gradient of increasing polarity, for example, a hexane-ethyl acetate gradient followed by a dichloromethane-methanol gradient.

-

Collect fractions and monitor by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to identify fractions containing this compound.

-

-

Preparative High-Performance Liquid Chromatography (Prep-HPLC):

-

Pool the fractions enriched with this compound and concentrate.

-

Dissolve the concentrated sample in a suitable solvent (e.g., methanol).

-

Perform final purification using a reverse-phase C18 column with a mobile phase gradient of acetonitrile (B52724) and water.

-

Collect the peak corresponding to this compound and confirm its purity by analytical HPLC.

-

Remove the solvent by lyophilization to obtain pure this compound.

-

Caption: Workflow for the isolation and purification of this compound.

Characterization by UPLC-Q-Orbitrap MS

This method is adapted from a published protocol for the rapid analysis of this compound.

-

Sample Preparation: Dissolve the purified this compound in 70% ethanol to a concentration of 1 µg/mL.

-

Chromatographic Conditions:

-

Column: A reverse-phase C18 column (e.g., 2.1 mm x 100 mm, 1.7 µm particle size).

-

Mobile Phase A: Water with 0.1% formic acid.

-

Mobile Phase B: Acetonitrile with 0.1% formic acid.

-

Gradient: A linear gradient from 50% to 100% B over 10 minutes, followed by a 5-minute hold at 100% B.

-

Flow Rate: 0.3 mL/min.

-

Column Temperature: 40°C.

-

-

Mass Spectrometry Conditions:

-

Ionization Mode: Positive electrospray ionization (ESI+).

-

Scan Range: m/z 150-1500.

-

Resolution: 70,000.

-

Collision Energy: Optimized for fragmentation of the [M+H]⁺ ion of this compound (m/z 909.6).

-

Biological Activity and Signaling Pathway

The primary insecticidal action of this compound is attributed to its effect on the neuromuscular junction. It is thought to act as an antagonist of muscarinic acetylcholine (B1216132) receptors (mAChRs), which are G-protein coupled receptors (GPCRs).

Proposed Signaling Pathway of this compound Action

This compound's inhibitory effect on muscarinic receptors likely involves the Gi/o signaling pathway. The binding of this compound to the receptor is hypothesized to prevent the dissociation of the Gi protein, thus inhibiting the downstream signaling cascade.

Caption: Proposed inhibitory signaling pathway of this compound at the neuromuscular junction.

Conclusion

This compound remains a molecule of significant interest due to its potent biological activity and complex chemical structure. This guide has provided a comprehensive overview of its chemical and physical properties, along with detailed experimental protocols for its study. Further research is warranted to fully elucidate its mechanism of action and to explore its potential applications in both agriculture and medicine. The development of robust analytical and purification methods will be crucial for advancing our understanding of this fascinating natural product.

References

Beyond Verticillium lecanii: An In-depth Technical Guide to Alternative Natural Producers of Bassianolide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Bassianolide, a cyclooctadepsipeptide with significant insecticidal and potential therapeutic properties, has historically been associated with the entomopathogenic fungus Verticillium lecanii. However, a growing body of research has identified other fungal species capable of producing this complex secondary metabolite. This technical guide provides a comprehensive overview of the known natural producers of this compound beyond V. lecanii, with a primary focus on Beauveria bassiana and emerging evidence for its presence in select Fusarium species. This document details quantitative data on this compound production, outlines experimental protocols for its cultivation, extraction, and analysis, and visualizes the key biosynthetic and regulatory pathways. The objective is to equip researchers and drug development professionals with the critical information required to explore and exploit these alternative fungal sources for this compound discovery and production.

Introduction to this compound and Its Significance

This compound is a cyclic octadepsipeptide composed of four repeating units of D-α-hydroxyisovaleric acid and L-N-methylleucine. Its potent insecticidal activity has made it a subject of interest for the development of novel biopesticides. Beyond its agricultural applications, this compound has demonstrated a range of other biological activities, including anthelmintic and potential anticancer properties, making it a valuable lead compound for drug discovery and development. While initially isolated from Verticillium lecanii, the exploration of other microbial sources is crucial for identifying strains with higher yields, novel structural analogs, and more amenable fermentation characteristics.

Confirmed and Potential Natural Producers of this compound

While Verticillium lecanii remains a known producer, research has confirmed and suggested other fungal genera as sources of this compound and related compounds.

Beauveria bassiana

Beauveria bassiana, a widely recognized entomopathogenic fungus, is a well-documented and significant producer of this compound.[1][2][3] The biosynthesis of this compound in B. bassiana is catalyzed by a nonribosomal peptide synthetase (NRPS) encoded by the bbBsls gene.[4][5] This fungus is considered a primary alternative source to V. lecanii for this compound production.

Fusarium Species

Several species within the genus Fusarium have been identified as producers of this compound-like compounds and, in some cases, this compound itself. Notably, Fusarium avenaceum, Fusarium acuminatum, and Fusarium subglutinans have been shown to produce a variety of enniatins and other cyclodepsipeptides, with some studies reporting the detection of this compound-like molecules.[6] However, quantitative data specifically for this compound production in these species remains limited in the currently available literature.

Isaria and Metarhizium Species

Despite being significant genera of entomopathogenic fungi known for producing a diverse array of secondary metabolites, there is currently a lack of direct scientific evidence to confirm Isaria (formerly Paecilomyces) and Metarhizium species as natural producers of this compound. While these fungi are known to produce other cyclic depsipeptides, this compound has not been definitively identified from these genera in the reviewed literature.

Quantitative Data on this compound Production

The yield of this compound can vary significantly depending on the fungal strain, culture conditions, and the substrate used for fermentation.

Table 1: Quantitative Production of this compound in Beauveria bassiana

| Strain/Sample Type | Production Yield | Analytical Method | Reference |

| B. bassiana 331R-infected Tenebrio molitor larvae | 20.6–51.1 µg/g | UPLC-Q-Orbitrap MS | [7][8] |

Note: Quantitative data for this compound production in Fusarium species is not yet well-documented in publicly available research. The focus remains on "this compound-like" compounds within a broader class of cyclodepsipeptides.

Experimental Protocols

Fungal Culture and Fermentation for this compound Production

Optimizing culture conditions is critical for maximizing the yield of secondary metabolites like this compound. While specific conditions for this compound are often proprietary or strain-dependent, the following provides a general framework based on the cultivation of Beauveria bassiana.

Protocol 4.1.1: Liquid State Fermentation of Beauveria bassiana

-

Inoculum Preparation:

-

Grow B. bassiana on Potato Dextrose Agar (PDA) plates at 25°C for 10-14 days, or until sufficient sporulation is observed.[7]

-

Harvest conidia by flooding the plate with a sterile 0.05% (v/v) Tween 80 solution and gently scraping the surface with a sterile loop.

-

Determine the spore concentration using a hemocytometer and adjust the suspension to a final concentration of 1 x 10⁷ conidia/mL in sterile distilled water.

-

-

Fermentation:

-

Prepare the production medium. A suitable basal medium can be Sabouraud Dextrose Broth (SDB). For enhanced secondary metabolite production, a medium with a high carbon-to-nitrogen (C/N) ratio is often beneficial.[7][9] A C:N ratio of approximately 10:1 has been suggested for B. bassiana.

-

Inoculate the sterile liquid medium with the spore suspension (e.g., a 1% v/v inoculum).

-

Incubate the culture in a shaker incubator at 25-28°C with agitation (e.g., 150-200 rpm) for 7-14 days.[7] The optimal incubation time will vary between strains.

-

Protocol 4.1.2: Solid State Fermentation of Beauveria bassiana

-

Substrate Preparation:

-

Use a solid substrate such as rice, wheat bran, or a mixture of agro-industrial residues.[10]

-

Moisten the substrate to approximately 50-60% (w/w) with a nutrient solution (e.g., a solution containing yeast extract and mineral salts).

-

Sterilize the moistened substrate by autoclaving.

-

-

Inoculation and Incubation:

-

Inoculate the sterile substrate with a conidial suspension of B. bassiana.

-

Incubate at 25-28°C for 14-21 days, or until the fungus has fully colonized the substrate. Maintain a high humidity environment.

-

Extraction of this compound from Fungal Cultures

Protocol 4.2.1: Extraction from Liquid Culture

-

Separate the fungal mycelium from the culture broth by filtration through cheesecloth or a similar filter.

-

Extract the culture filtrate with an equal volume of a water-immiscible organic solvent such as ethyl acetate (B1210297) three times.

-

Combine the organic extracts and dry over anhydrous sodium sulfate.

-

Evaporate the solvent under reduced pressure using a rotary evaporator to obtain the crude extract.

-

Extract the mycelial biomass separately by homogenizing it in a solvent like methanol (B129727) or acetone, followed by filtration and evaporation of the solvent.

Protocol 4.2.2: Extraction from Solid Culture/Infected Insect Larvae

-

Dry the colonized solid substrate or infected insect larvae (e.g., by lyophilization).

-

Grind the dried material into a fine powder.

-

For infected larvae, a 70% ethanol (B145695) solution can be used for extraction, followed by ultrasonic treatment for approximately 30 minutes.[7][8]

-

For solid substrate, extract the powder with a suitable organic solvent (e.g., ethyl acetate or methanol) by maceration or sonication.

-

Filter the extract to remove solid debris.

-

Evaporate the solvent under reduced pressure to yield the crude extract.

Quantification of this compound by UPLC-MS/MS

Ultra-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (UPLC-MS/MS) is a highly sensitive and specific method for the quantification of this compound.

Protocol 4.3.1: Sample Preparation and Analysis

-

Sample Preparation:

-

Dissolve the crude extract in a suitable solvent (e.g., methanol or acetonitrile) to a known concentration (e.g., 1 mg/mL).

-

Filter the sample through a 0.22 µm syringe filter prior to injection.

-

-

UPLC-MS/MS Conditions (General Guidance):

-

Column: A reversed-phase column, such as a C8 or C18, is suitable for the separation of cyclodepsipeptides.[6][11]

-

Mobile Phase: A gradient of water and acetonitrile, both typically containing 0.1% formic acid, is commonly used.

-

Injection Volume: 1-5 µL.

-

Mass Spectrometry: Operate in positive electrospray ionization (ESI+) mode.

-

Detection: Use Multiple Reaction Monitoring (MRM) for quantification. The specific precursor and product ion transitions for this compound will need to be determined using a pure standard. For this compound ([M+H]⁺, m/z 909.6), characteristic product ions would be monitored.

-

-

Quantification:

-

Prepare a standard curve using a certified reference standard of this compound at a range of concentrations.

-

Calculate the concentration of this compound in the samples by comparing the peak areas to the standard curve.

-

Biosynthetic and Signaling Pathways

This compound Biosynthesis in Beauveria bassiana

The biosynthesis of this compound in B. bassiana is a well-characterized example of nonribosomal peptide synthesis. The core enzyme is the this compound synthetase (BbBsls), a large, multi-domain NRPS.

Caption: Biosynthetic pathway of this compound via the nonribosomal peptide synthetase (NRPS) BbBsls.

Key Signaling Pathways Regulating Secondary Metabolism in Beauveria bassiana

The production of secondary metabolites in fungi is tightly regulated by complex signaling networks in response to environmental cues. While the specific regulation of the bbBsls gene is not fully elucidated, general pathways known to influence secondary metabolism in B. bassiana include the MAPK and cAMP signaling cascades.

5.2.1. Mitogen-Activated Protein Kinase (MAPK) Signaling

MAPK pathways are crucial for sensing and responding to various environmental stresses, which can in turn affect secondary metabolite production. The Hog1 pathway, for instance, is critical for osmoregulation and stress response.[12]

Caption: Generalized MAPK signaling pathway involved in stress response and secondary metabolism.

5.2.2. cAMP Signaling Pathway

The cAMP-PKA pathway is a central signaling cascade that regulates growth, development, and the production of secondary metabolites in response to nutrient availability and other signals.[8]

Caption: Overview of the cAMP-PKA signaling pathway regulating fungal development and metabolism.

Conclusion

Beauveria bassiana stands out as a significant and well-validated natural producer of this compound beyond Verticillium lecanii. The identification of the bbBsls gene and the elucidation of its biosynthetic pathway provide a solid foundation for genetic engineering and fermentation optimization efforts to enhance this compound yields. While some Fusarium species show promise as potential producers of this compound or its analogs, further research is required to confirm their identity and quantify production levels. Currently, there is no substantial evidence to support this compound production in Isaria or Metarhizium species. The detailed protocols and pathway diagrams provided in this guide offer a valuable resource for researchers aiming to harness these alternative fungal sources for the discovery and development of this compound-based products in the agricultural and pharmaceutical sectors. Continued exploration of fungal biodiversity, coupled with advanced analytical and molecular techniques, will undoubtedly uncover new sources and analogs of this important bioactive compound.

References

- 1. mdpi.com [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. The Toxins of Beauveria bassiana and the Strategies to Improve Their Virulence to Insects - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Biosynthesis of the cyclooligomer depsipeptide this compound, an insecticidal virulence factor of Beauveria bassiana - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. ijcmas.com [ijcmas.com]

- 7. benchchem.com [benchchem.com]

- 8. cAMP Signalling Pathway in Biocontrol Fungi - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. mdpi.com [mdpi.com]

- 11. Development and validation of a (semi-)quantitative UHPLC-MS/MS method for the determination of 191 mycotoxins and other fungal metabolites in almonds, hazelnuts, peanuts and pistachios - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Characterization of the Hog1 MAPK pathway in the entomopathogenic fungus Beauveria bassiana - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Bassianolide Biosynthesis Pathway and its Genetic Precursors

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bassianolide (B19859) is a cyclooctadepsipeptide secondary metabolite produced by the entomopathogenic fungus Beauveria bassiana and other fungal species.[1][2][3] It is a well-established virulence factor, contributing significantly to the fungus's insecticidal activity.[1][3][4] Beyond its role in insect pathogenesis, this compound has garnered interest for its potential pharmacological applications, exhibiting a range of biological activities. This technical guide provides a comprehensive overview of the this compound biosynthesis pathway, its genetic underpinnings, and detailed experimental protocols for its study.

This compound Biosynthesis Pathway

The biosynthesis of this compound is a fascinating example of non-ribosomal peptide synthesis. The core of this pathway is a large, multifunctional enzyme known as this compound Synthetase (BbBsls), a non-ribosomal peptide synthetase (NRPS).[1][3][4] The genetic blueprint for this enzyme is the bbBsls gene.[1][4][5]

The synthesis is an iterative process that begins with two primary precursors: D-2-hydroxyisovalerate and L-leucine.[1][4] The BbBsls enzyme catalyzes the formation of a dipeptidol monomer intermediate from these precursors. This monomer is then recursively condensed four times to create the final cyclic tetrameric ester structure of this compound.[1][4]

The BbBsls enzyme is a modular protein, with specific domains responsible for each step of the synthesis. The domain architecture is crucial for the correct assembly of the final product.

Quantitative Data on this compound Production

The production of this compound can vary significantly depending on the fungal strain and culture conditions. Quantitative analysis is crucial for understanding the regulation of its biosynthesis and for optimizing its production for biotechnological applications.

| Parameter | Value | Organism/Condition | Reference |

| Production in vivo | 20.6–51.1 µg/g | Beauveria bassiana-infected Tenebrio molitor larvae | [6] |

| Comparative Production | Strains Bb6, Bb12, and Bb15 showed higher levels of acaricidal compounds. | Various Beauveria bassiana strains against Tetranychus truncatus | [7] |

| Gene Expression | The bbBsls gene is a key virulence factor. | Beauveria bassiana | [8] |

Note: Specific enzyme kinetic parameters (Km and Vmax) for the individual domains of this compound Synthetase (BbBsls) are not extensively reported in publicly available literature and represent a potential area for future research.

Experimental Protocols

Gene Knockout of bbBsls via Agrobacterium-mediated Transformation

This protocol describes the targeted inactivation of the bbBsls gene in Beauveria bassiana to confirm its role in this compound production.

Materials:

-

Beauveria bassiana wild-type strain

-

Agrobacterium tumefaciens strain (e.g., AGL1)

-

Binary vector with a selection marker (e.g., herbicide resistance gene)

-

Induction medium (IM)

-

Co-cultivation plates

-

Selection medium containing the appropriate selective agent

-

PCR reagents and primers specific for bbBsls and the selection marker

Procedure:

-

Vector Construction: Flanking regions (left and right borders) of the bbBsls gene are amplified by PCR and cloned into the binary vector containing the selection marker.

-

Agrobacterium Preparation: The constructed vector is transformed into A. tumefaciens. A single colony is grown in liquid medium to an OD600 of 0.8.

-

Beauveria bassiana Spore Suspension: Prepare a spore suspension of the wild-type strain at a concentration of 1x10^6 spores/mL.

-

Co-cultivation: Mix the A. tumefaciens culture and the B. bassiana spore suspension. Spread the mixture onto co-cultivation plates containing induction medium. Incubate at 28°C for 48 hours.

-

Selection of Transformants: Transfer the co-cultivation plates to a selection medium containing the selective agent. Incubate until transformant colonies appear.

-

Verification: Isolate genomic DNA from putative transformants. Perform PCR to confirm the integration of the selection marker and the disruption of the bbBsls gene.

HPLC-MS Analysis of this compound

This protocol outlines the extraction and quantification of this compound from fungal cultures using High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS).

Materials:

-

Fungal culture (liquid or solid)

-

Ethyl acetate (B1210297)

-

Methanol (HPLC grade)

-

Water (HPLC grade)

-

Formic acid

-

This compound analytical standard

-

HPLC-MS system with a C18 column

Procedure:

-

Extraction:

-

Liquid Culture: Partition the culture filtrate with an equal volume of ethyl acetate. Collect the organic phase.

-

Solid Culture: Extract the fungal biomass with ethyl acetate.

-

-

Sample Preparation: Evaporate the ethyl acetate extract to dryness under reduced pressure. Reconstitute the residue in a known volume of methanol.

-

HPLC-MS Analysis:

-

Column: C18 reversed-phase column.

-

Mobile Phase: A gradient of water (with 0.1% formic acid) and methanol.

-

Detection: Mass spectrometer set to detect the specific m/z of this compound.

-

-

Quantification: Generate a standard curve using the this compound analytical standard. Calculate the concentration of this compound in the samples based on the peak area.

Conclusion

The study of the this compound biosynthesis pathway offers valuable insights into the intricate world of fungal secondary metabolism and its role in ecological interactions. The methodologies outlined in this guide provide a framework for researchers to further investigate this important natural product, from its genetic origins to its quantitative production and potential applications. As a potent insecticidal agent and a molecule with other underexplored bioactivities, this compound remains a compelling target for future research in drug discovery and development.

References

- 1. Metabolomic Analysis Demonstrates the Impacts of Polyketide Synthases PKS14 and PKS15 on the Production of Beauvericins, this compound, Enniatin A, and Ferricrocin in Entomopathogen Beauveria bassiana - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 10th.bcnp-sbq.com [10th.bcnp-sbq.com]

- 3. ijpncs.uitm.edu.my [ijpncs.uitm.edu.my]

- 4. scispace.com [scispace.com]

- 5. Optimization of Solid-State Fermentation for Improved Conidia Production of Beauveria bassiana as a Mycoinsecticide - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Genomic virulence features of Beauveria bassiana as a biocontrol agent for the mountain pine beetle population - PMC [pmc.ncbi.nlm.nih.gov]

- 7. “Metabolomic diversity of local strains of Beauveria bassiana (Balsamo) Vuillemin and their efficacy against the cassava mite, Tetranychus truncatus Ehara (Acari: Tetranychidae)” - PMC [pmc.ncbi.nlm.nih.gov]

- 8. The Entomopathogenic Fungus Beauveria bassiana Shows Its Toxic Side within Insects: Expression of Genes Encoding Secondary Metabolites during Pathogenesis | MDPI [mdpi.com]

Bassianolide: A Comprehensive Review of a Promising Fungal Metabolite

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Bassianolide, a cyclooctadepsipeptide, is a secondary metabolite produced by various entomopathogenic fungi, most notably Beauveria bassiana and Verticillium lecanii[1][2]. Since its initial isolation and characterization, this compound has garnered significant scientific interest due to its diverse and potent biological activities. This comprehensive review aims to provide a detailed technical guide on the current state of this compound research, covering its biosynthesis, multifaceted biological effects, and the experimental methodologies employed in its investigation. The information presented herein is intended to serve as a valuable resource for researchers and professionals in the fields of natural product chemistry, drug discovery, and agricultural science.

Chemical Structure and Properties

This compound is a cyclic ester-containing peptide, specifically a cyclooctadepsipeptide. Its structure consists of a repeating tetramer of D-α-hydroxyisovaleric acid and L-N-methyl-leucine[2]. This unique cyclic structure is crucial for its biological activities, particularly its ability to act as an ionophore.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C48H84N4O12 | [2] |

| Molecular Weight | 909.2 g/mol | [2] |

| Appearance | White crystalline solid | |

| Solubility | Soluble in methanol, ethanol (B145695), DMSO, and chloroform |

Biosynthesis

This compound is synthesized non-ribosomally by a large multifunctional enzyme called this compound synthetase (BSLS), a type of non-ribosomal peptide synthetase (NRPS)[3][4]. The biosynthetic gene cluster responsible for its production has been identified and characterized in Beauveria bassiana[3][4].

The biosynthesis begins with the activation of L-leucine and D-α-hydroxyisovaleric acid by the adenylation (A) domains of the BSLS. The activated monomers are then loaded onto the thiolation (T) domains. The condensation (C) domains catalyze the formation of the ester and peptide bonds, elongating the chain. Finally, the thioesterase (TE) domain catalyzes the cyclization and release of the mature this compound molecule.

Figure 1: Simplified workflow of this compound biosynthesis by NRPS.

Biological Activities and Mechanisms of Action

This compound exhibits a broad spectrum of biological activities, including insecticidal, anticancer, and ionophoric properties.

Insecticidal Activity

This compound is a potent insecticide against a variety of insect pests[1][4]. Its primary mode of action is believed to be the disruption of neuromuscular function by acting on ion channels[5]. It is thought to interfere with the normal flow of ions across nerve and muscle cell membranes, leading to paralysis and death of the insect.

Table 2: Insecticidal Activity of this compound against Various Insect Pests

| Insect Species | Assay Type | LC50 / LD50 | Reference |

| Plutella xylostella (Diamondback moth) | Leaf dip bioassay | 0.5 mg/ml (significant mortality) | [6] |

| Spodoptera frugiperda (Fall armyworm) | Topical application | Not specified | |

| Galleria mellonella (Greater wax moth) | Injection | Not specified | [7] |

| Tenebrio molitor (Yellow mealworm) | Not specified | LC50 = 3.9 x 10² conidia/ml (for B. bassiana) | [7] |

Anticancer Activity

Recent studies have highlighted the potential of this compound as an anticancer agent. It has been shown to induce cell cycle arrest and apoptosis in various human cancer cell lines.

Table 3: In Vitro Anticancer Activity of this compound (IC50 values)

| Cell Line | Cancer Type | IC50 (µg/mL) | Reference |

| A549 | Lung Carcinoma | 7.24 | |

| SK-OV-3 | Ovarian Cancer | 8.44 | |

| HepG2 | Hepatocellular Carcinoma | 15.39 | |

| HCT-15 | Colon Cancer | 6.40 | |

| MCF-7 | Breast Cancer | 11.42 | |

| MDA-MB-231 | Breast Cancer | 3.98 |

The mechanism of its anticancer activity involves the induction of G0/G1 phase cell cycle arrest. This is achieved by modulating the expression of key cell cycle regulatory proteins, including a decrease in the levels of Cyclin A and Cyclin D1, and an increase in the expression of p53, MDM2, and p21.

Figure 2: Signaling pathway of this compound-induced G0/G1 cell cycle arrest.

Ionophoric Activity

This compound acts as an ionophore, a lipid-soluble molecule that can transport ions across cell membranes. This property is attributed to its cyclic structure which can form a complex with cations, facilitating their movement across the lipid bilayer. This ionophoric activity is believed to be a key contributor to its insecticidal and other biological effects.

Experimental Protocols

This section provides an overview of the key experimental methodologies used in this compound research.

Isolation and Purification of this compound

A general workflow for the isolation and purification of this compound from fungal cultures is outlined below.

Figure 3: General experimental workflow for this compound isolation and purification.

Protocol Outline:

-

Fungal Culture: Beauveria bassiana is cultured in a suitable liquid medium (e.g., Potato Dextrose Broth) for a specific period to allow for the production of secondary metabolites.

-

Extraction: The culture broth and/or mycelia are extracted with an organic solvent such as ethyl acetate (B1210297) to obtain a crude extract containing this compound and other metabolites.

-

Column Chromatography: The crude extract is subjected to silica gel column chromatography using a gradient of solvents (e.g., hexane (B92381) and ethyl acetate) to separate the components based on their polarity.

-

Fraction Collection and Analysis: Fractions are collected and analyzed by thin-layer chromatography (TLC) to identify those containing this compound.

-

Preparative HPLC: The fractions rich in this compound are further purified using preparative high-performance liquid chromatography (HPLC) to obtain the pure compound.

-

Structure Elucidation: The structure of the purified compound is confirmed using spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS)[6][8].

Insecticidal Bioassays

a) Leaf Dip Bioassay for Plutella xylostella (Diamondback Moth) Larvae

This method is commonly used to assess the efficacy of insecticides against leaf-feeding insects[9][10][11].

-

Preparation of Test Solutions: this compound is dissolved in a suitable solvent (e.g., acetone (B3395972) with a surfactant) and diluted with water to obtain a series of concentrations.

-

Leaf Treatment: Cabbage leaves are dipped into the test solutions for a short period (e.g., 10-30 seconds) and then air-dried. Control leaves are dipped in the solvent-water mixture without this compound.

-

Insect Exposure: Second or third instar larvae of P. xylostella are placed on the treated leaves in a petri dish or a suitable container.

-

Mortality Assessment: The number of dead larvae is recorded at regular intervals (e.g., 24, 48, and 72 hours) post-treatment. Larvae that are unable to move when prodded are considered dead.

-

Data Analysis: The mortality data is used to calculate the LC50 (lethal concentration required to kill 50% of the population).

b) Topical Application Bioassay for Adult Insects

This method is used to determine the contact toxicity of a compound[12].

-

Preparation of Test Solutions: this compound is dissolved in a volatile solvent like acetone at various concentrations.

-

Application: A small, precise volume (e.g., 1 µL) of the test solution is applied to the dorsal thorax of the adult insect using a micro-applicator. Control insects are treated with the solvent alone.

-

Observation: The treated insects are kept in a container with a food source and observed for mortality at specific time points.

-

Data Analysis: The LD50 (lethal dose required to kill 50% of the population) is calculated from the mortality data.

Anticancer Bioassays

a) MTT Assay for Cell Viability

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity[13].

-

Cell Seeding: Human cancer cells (e.g., A549, MCF-7) are seeded in a 96-well plate at a specific density and allowed to attach overnight.

-

Compound Treatment: The cells are treated with various concentrations of this compound and incubated for a specified period (e.g., 24, 48, or 72 hours).

-

MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for a few hours. Viable cells with active mitochondrial reductases will convert the yellow MTT into purple formazan (B1609692) crystals.

-

Solubilization: A solubilizing agent (e.g., DMSO or a specialized buffer) is added to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance of the purple solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).

-

Data Analysis: The IC50 (concentration that inhibits 50% of cell growth) is calculated from the dose-response curve.

b) Cell Cycle Analysis by Flow Cytometry

This technique is used to determine the distribution of cells in different phases of the cell cycle[14][15].

-

Cell Treatment: Cancer cells are treated with this compound at a specific concentration for a defined period.

-

Cell Harvesting and Fixation: The cells are harvested, washed with PBS, and fixed in cold ethanol to permeabilize the cell membrane.

-

Staining: The fixed cells are treated with RNase to degrade RNA and then stained with a fluorescent DNA-intercalating dye such as Propidium Iodide (PI).

-

Flow Cytometry: The DNA content of the individual cells is measured using a flow cytometer. The fluorescence intensity of PI is directly proportional to the amount of DNA.

-

Data Analysis: The data is analyzed to generate a histogram showing the distribution of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Future Perspectives and Conclusion

This compound continues to be a molecule of significant interest with its diverse biological activities holding promise for applications in both agriculture and medicine. Future research should focus on several key areas:

-

Structure-Activity Relationship (SAR) Studies: The synthesis and biological evaluation of this compound analogs will be crucial for optimizing its potency and selectivity for specific targets, as well as for understanding the structural requirements for its different activities.

-

Mechanism of Action Elucidation: Further in-depth studies are needed to fully elucidate the molecular mechanisms underlying its insecticidal, anticancer, and other biological effects. Identifying the specific ion channels and cellular pathways it targets will be critical for its development as a drug or biopesticide.

-

In Vivo Efficacy and Safety: While some in vivo toxicity data is available, more extensive studies in animal models are required to evaluate the efficacy and safety of this compound for potential therapeutic applications.

-

Formulation and Delivery: For agricultural applications, the development of stable and effective formulations of this compound will be essential for its successful use as a biopesticide. For pharmaceutical applications, novel drug delivery systems could enhance its therapeutic index.

-

Clinical Trials: To date, there is no publicly available information on clinical trials involving this compound. As preclinical data accumulates, the potential for its progression into clinical development for cancer or other diseases may be explored.

References

- 1. rsc.org [rsc.org]

- 2. researchgate.net [researchgate.net]

- 3. Biosynthesis of the cyclooligomer depsipeptide this compound, an insecticidal virulence factor of Beauveria bassiana - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. The invertebrate pharmacology of insecticides acting at nicotinic acetylcholine receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Investigation and molecular docking studies of this compound from Lecanicillium lecanii against Plutella xylostella (Lepidoptera: Plutellidae) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. oz.nthu.edu.tw [oz.nthu.edu.tw]

- 8. Drosophila nicotinic acetylcholine receptor subunits and their native interactions with insecticidal peptide toxins - PMC [pmc.ncbi.nlm.nih.gov]

- 9. irac-online.org [irac-online.org]

- 10. irac-online.org [irac-online.org]

- 11. alice.cnptia.embrapa.br [alice.cnptia.embrapa.br]

- 12. entomoljournal.com [entomoljournal.com]

- 13. researchgate.net [researchgate.net]

- 14. Cell cycle analysis - Wikipedia [en.wikipedia.org]

- 15. Induction of Apoptosis and Cell Cycle Blockade by Helichrysetin in A549 Human Lung Adenocarcinoma Cells - PMC [pmc.ncbi.nlm.nih.gov]

Unveiling Bassianolide: A Technical Retrospective on its Discovery and Initial Characterization

An in-depth guide for researchers, scientists, and drug development professionals on the initial reports and historical context of the discovery of the cyclodepsipeptide, Bassianolide.

Introduction

This compound, a cyclooctadepsipeptide with significant insecticidal properties, was first reported in the late 1970s from cultures of the entomopathogenic fungi Beauveria bassiana and Verticillium lecanii[1][2][3]. This discovery marked an important step in the exploration of fungal secondary metabolites as potential biocontrol agents. This technical guide provides a comprehensive overview of the initial discovery, isolation, structural elucidation, and early biological characterization of this compound, drawing from the foundational research of that era.

Historical Context and Initial Discovery

The quest for naturally derived insecticides in the mid-20th century led researchers to explore the metabolic products of various microorganisms, including entomopathogenic fungi. These fungi, known for their ability to infect and kill insects, were considered a promising source of novel bioactive compounds. It was in this scientific climate that Japanese researchers embarked on the systematic screening of fungal extracts for insecticidal activity, leading to the isolation of this compound.

The initial discovery was a collaborative effort, with the first report on its insecticidal activity and isolation published in Agricultural and Biological Chemistry in 1978 by Kanaoka and colleagues[1][2]. Concurrently, the structural elucidation was detailed in a 1977 Tetrahedron Letters publication by Suzuki and his team. These seminal papers laid the groundwork for all subsequent research on this compound.

Experimental Protocols of the Initial Discovery

The following sections detail the methodologies employed in the original studies for the production, isolation, and characterization of this compound. These protocols are reconstructed based on the available literature and common analytical practices of the 1970s.

Fungal Strains and Fermentation

-

Producing Organisms: Beauveria bassiana and Verticillium lecanii[1][3].

-

Culture Medium: A Czapek-Dox medium supplemented with peptone was likely used for the cultivation of the fungi. This medium, rich in sucrose, sodium nitrate, and other mineral salts, would have supported the robust growth and secondary metabolite production of the fungal strains.

-

Fermentation Conditions: The fungi were likely cultured in large-scale liquid fermentation tanks under aerobic conditions. The incubation period would have been several days to weeks to allow for sufficient biomass and metabolite accumulation. The temperature would have been maintained at approximately 25-28°C, optimal for the growth of these fungal species.

Isolation and Purification of this compound

The isolation of this compound from the fungal mycelia would have followed a multi-step extraction and chromatographic process:

-

Mycelial Extraction: The fungal mycelia were harvested from the fermentation broth by filtration. The mycelial cake was then likely extracted with an organic solvent such as methanol (B129727) or acetone (B3395972) to liberate the secondary metabolites.

-

Solvent Partitioning: The crude extract would have been subjected to solvent-solvent partitioning. A typical scheme would involve partitioning between a nonpolar solvent (e.g., n-hexane) and a polar solvent (e.g., methanol/water) to remove lipids and other nonpolar impurities. The active fraction containing this compound would then be further extracted with a solvent of intermediate polarity, such as ethyl acetate (B1210297) or chloroform.

-

Chromatographic Purification: The enriched extract would have been purified using a series of column chromatography steps. Silica gel was the standard stationary phase at the time. A gradient elution system, starting with a nonpolar solvent and gradually increasing the polarity with a more polar solvent (e.g., a hexane-ethyl acetate gradient), would have been employed to separate the different components of the extract. Fractions were likely collected and tested for insecticidal activity to track the location of this compound.

-

Crystallization: The final purification step would have involved the crystallization of this compound from a suitable solvent system to yield a pure, crystalline solid.

Structural Elucidation

The determination of this compound's chemical structure was a significant achievement, relying on the spectroscopic techniques of the time:

-

Mass Spectrometry (MS): Low-resolution and high-resolution mass spectrometry would have been used to determine the molecular weight and elemental composition of this compound.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H-NMR and ¹³C-NMR spectroscopy were crucial in identifying the structural components of the molecule, including the presence of N-methyl groups, isopropyl groups, and the peptide and ester linkages[4][5][6].

-

Infrared (IR) Spectroscopy: IR spectroscopy would have provided information about the functional groups present, such as carbonyl groups of esters and amides.

-

Amino Acid Analysis: Acid hydrolysis of this compound, followed by amino acid analysis, would have identified the constituent amino acid as N-methyl-L-leucine. The hydroxy acid component was identified as D-α-hydroxyisovaleric acid.

The culmination of this data led to the characterization of this compound as a cyclic octadepsipeptide, specifically a cyclic tetramer of the dipeptide unit D-α-hydroxyisovaleric acid-N-methyl-L-leucine.

Biological Activity Assessment: Silkworm Bioassay

The insecticidal properties of this compound were initially evaluated using the silkworm, Bombyx mori, a standard model for insect bioassays at the time.

-

Test Subjects: Silkworm larvae, likely in their 4th or 5th instar, were used for the assay.

-

Administration: this compound, dissolved in a suitable solvent, was likely administered orally by coating mulberry leaves, the primary food source for silkworms.

-

Observation: The larvae were observed for signs of toxicity over a period of several days. The characteristic symptom of this compound poisoning was reported as atony, a state of muscular weakness and paralysis.

-

Endpoint Measurement: The primary endpoints of the bioassay were the dose required to induce atony and the lethal dose.

Quantitative Data from Initial Reports

The following tables summarize the key quantitative data reported in the initial studies on this compound.

| Property | Value | Reference |

| Molecular Formula | C₄₈H₈₄N₄O₁₂ | Inferred from elemental analysis and mass spectrometry in the original structure elucidation studies. |

| Molecular Weight | 909.2 g/mol | Determined by mass spectrometry. |

| Appearance | Colorless, crystalline solid | As reported in the isolation papers. |

| Solubility | Soluble in methanol, ethanol, DMSO, and other organic solvents. | General solubility characteristics for this class of compounds. |

Table 1: Physicochemical Properties of this compound

| Bioassay Parameter | Value | Reference |

| Insecticidal Activity against Bombyx mori | Kanaoka, M., et al. (1978). This compound, a new insecticidal cyclodepsipeptide from Beauveria bassiana and Verticillium lecanii. Agricultural and Biological Chemistry, 42(3), 629-635. | |

| - Concentration causing atony | 4 ppm (oral administration) | |

| - Lethal Concentration | > 8 ppm (oral administration) | |

| - Atony-inducing dose per larva | 2 µ g/larva |

Table 2: Early Biological Activity Data for this compound

Visualizations: Workflows and Signaling Pathways

Experimental Workflow for this compound Discovery

Caption: Generalized workflow for the discovery of this compound.

Proposed Signaling Pathway for this compound's Insecticidal Action

Caption: Proposed signaling pathway of this compound at the insect neuromuscular junction.

Conclusion

The discovery of this compound in the late 1970s was a testament to the potential of natural product screening for the identification of novel bioactive compounds. The meticulous work of researchers in Japan not only introduced a new insecticidal agent but also contributed to the growing family of cyclodepsipeptides, a class of molecules that continues to be of great interest in drug discovery. The initial reports provided a solid foundation of its chemical nature and biological activity, paving the way for future research into its mode of action, biosynthesis, and potential applications in agriculture and beyond. This technical guide serves as a valuable resource for understanding the historical context and the foundational science behind this important fungal metabolite.

References

- 1. bioaustralis.com [bioaustralis.com]

- 2. This compound, a new insecticidal cyclodepsipeptide from Beauveria bassiana and Verticillium lecanii [silk worm]. [agris.fao.org]

- 3. academic.oup.com [academic.oup.com]

- 4. researchgate.net [researchgate.net]

- 5. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]

- 6. researchgate.net [researchgate.net]

Biological activities of Bassianolide including cytotoxic and antiplasmodial effects

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the biological activities of Bassianolide, a cyclooctadepsipeptide produced by the entomopathogenic fungus Beauveria bassiana. The focus is on its documented cytotoxic effects against various cancer cell lines and its potential, though less characterized, antiplasmodial properties. This document synthesizes available quantitative data, details common experimental protocols for assessing these activities, and visualizes the underlying molecular pathways and experimental workflows.

Introduction to this compound

This compound is a cyclic depsipeptide composed of four repeating units of D-α-hydroxyisovaleric acid and L-N-methylleucine. First isolated from the fungi Beauveria bassiana and Verticillium lecanii, it is recognized as one of several toxic secondary metabolites that contribute to the fungus's insecticidal virulence.[1][2] Structurally related to other insecticidal and anthelmintic cyclodepsipeptides, its mode of action is thought to involve the modulation of ion channels at the neuromuscular junction, leading to paralysis in insects.[3] Beyond its insecticidal properties, recent research has highlighted its potential as a therapeutic agent, demonstrating significant cytotoxic activity against human cancer cells.[4]

Cytotoxic Activity of this compound

This compound has demonstrated potent cytotoxic effects across a range of human cancer cell lines. Its activity is characterized by the inhibition of cell proliferation and the induction of cell cycle arrest.

Quantitative Cytotoxicity Data

The half-maximal inhibitory concentration (IC50) values of (-)-Bassianolide against various human tumor cell lines have been quantified, showcasing its broad-spectrum cytotoxic potential. These findings are summarized in Table 1.

| Cell Line | Cancer Type | IC50 (µg/mL) | IC50 (µM)* |

| MDA-MB-231 | Triple-Negative Breast Cancer | 3.98 | ~4.38 |

| HCT-15 | Colon Carcinoma | 6.40 | ~7.04 |

| A549 | Lung Carcinoma | 7.24 | ~7.96 |

| SK-OV-3 | Ovarian Cancer | 8.44 | ~9.28 |

| MCF-7 | Breast Adenocarcinoma | 11.42 | ~12.56 |

| HepG2 | Hepatocellular Carcinoma | 15.39 | ~16.93 |

*Calculated based on a molecular weight of 909.2 g/mol for this compound.[5] (Data sourced from Reference[4])

Mechanism of Cytotoxic Action: Cell Cycle Arrest

Studies on the MDA-MB-231 breast cancer cell line indicate that this compound exerts its cytotoxic effects by inducing cell cycle arrest at the G0/G1 phase. This arrest is mechanistically linked to the modulation of key cell cycle regulatory proteins. Specifically, treatment with this compound leads to an increase in the expression of tumor suppressor proteins p53 and p21, as well as MDM2.[4] The upregulation of p21, a cyclin-dependent kinase inhibitor, subsequently leads to a decrease in the expression of cyclin A and cyclin D1, proteins essential for progression through the G1 and S phases of the cell cycle.[4] This disruption halts cell division and ultimately inhibits tumor cell proliferation.

References

- 1. Determination of fifty percent inhibitory concentrations (IC50) of antimalarial drugs against Plasmodium falciparum parasites in a serum-free medium - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Potential Plant-Based New Antiplasmodial Agent Used in Papua Island, Indonesia [mdpi.com]

- 3. cell lines ic50: Topics by Science.gov [science.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

Bassianolide as a Virulence Factor in Beauveria bassiana Infections: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Beauveria bassiana, an entomopathogenic fungus, is a promising biological control agent for a wide range of insect pests. Its virulence is attributed to a combination of mechanical pressure and the secretion of a cocktail of enzymes and secondary metabolites. Among these, Bassianolide, a cyclooligomer depsipeptide, has been identified as a significant virulence factor. This technical guide provides a comprehensive overview of the role of this compound in B. bassiana infections, with a focus on its biosynthesis, mechanism of action, and impact on the host's immune system. This document is intended for researchers, scientists, and drug development professionals interested in the molecular basis of fungal pathogenesis and the development of novel bio-insecticides.

Introduction to this compound

This compound is a cyclic octadepsipeptide produced by Beauveria bassiana and other fungi. It is synthesized by a non-ribosomal peptide synthetase (NRPS) encoded by the bbBsls gene.[1][2] The structure of this compound consists of alternating residues of D-α-hydroxyisovaleric acid and L-N-methylleucine. Its role as a virulence factor has been established through comparative studies of wild-type and this compound-deficient (bbBsls knockout) strains of B. bassiana.[1][3] These studies have demonstrated that the absence of this compound significantly reduces the mortality rate of infected insects.

Biosynthesis of this compound

The biosynthesis of this compound is a complex process catalyzed by the multifunctional enzyme, this compound synthetase (BbBsls). This enzyme is a non-ribosomal peptide synthetase (NRPS) that iteratively condenses D-2-hydroxyisovalerate and L-leucine to form a dipeptidol monomer.[1][3] Four of these monomers are then cyclized to form the final tetrameric ester, this compound.[1][3] The targeted inactivation of the bbBsls gene completely abolishes this compound production without affecting the synthesis of other secondary metabolites like beauvericin.[1][2]

// Nodes D_Hiv [label="D-2-hydroxyisovalerate", fillcolor="#F1F3F4", fontcolor="#202124"]; L_Leu [label="L-leucine", fillcolor="#F1F3F4", fontcolor="#202124"]; BbBsls [label="this compound Synthetase (BbBsls - NRPS)", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Monomer [label="Dipeptidol Monomer\n(D-Hiv-L-Leu)", fillcolor="#FBBC05", fontcolor="#202124"]; this compound [label="this compound", shape=Mdiamond, fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges D_Hiv -> BbBsls; L_Leu -> BbBsls; BbBsls -> Monomer [label="Iterative Synthesis"]; Monomer -> BbBsls [label="4x"]; BbBsls -> this compound [label="Cyclization"]; }

Caption: Biosynthesis pathway of this compound.Role of this compound in Virulence

This compound contributes significantly to the virulence of B. bassiana by inducing toxicity and suppressing the host's immune response.[1][4] Its effects are multifaceted, ranging from direct toxicity to the paralysis of insect larvae.

Quantitative Data on Virulence

The contribution of this compound to the virulence of B. bassiana is evident from the comparative analysis of wild-type and this compound-deficient mutants. The following tables summarize the quantitative data from various studies.

| Strain | Insect Host | Bioassay Method | LD50 (conidia/larva) | Reference |

| B. bassiana Wild-Type | Galleria mellonella | Topical Application | 1.5 x 10^6 | [5] |

| B. bassiana Wild-Type | Spodoptera frugiperda | Topical Application | 0.0642 x 10^8 conidia/ml | [6] |

| B. bassiana ΔbbBsls | Galleria mellonella | Topical Application | > 1 x 10^7 | [7] |

| B. bassiana IRAN 403C | Arge rosae | Immersion | 5.54 x 10^5 conidia/ml | [8] |

| Strain | Insect Host | Bioassay Method | LT50 (days) | Reference |

| B. bassiana Wild-Type | Galleria mellonella | Topical Application | 5.17 | [7] |

| B. bassiana ΔbbBsls | Galleria mellonella | Topical Application | 6.96 | [7] |

| B. bassiana MTCC 4495 | Pieris brassicae | Topical Application | 5.5 (at 10^9 conidia/ml) | [9][10] |

| B. bassiana IRAN 403C | Arge rosae | Immersion | 3.92 (at 2x10^8 conidia/ml) | [8] |

Mechanism of Action

The precise molecular mechanisms by which this compound exerts its toxic and immunomodulatory effects are still under investigation. However, several key activities have been identified.

Ionophoric Activity

This compound is known to act as an ionophore, disrupting ion gradients across biological membranes. This activity is thought to contribute to its paralytic effects on insect muscle tissue.

Immunosuppression